molecular formula C19H22N2O3 B12741906 Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- CAS No. 103558-92-5

Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))-

Cat. No.: B12741906
CAS No.: 103558-92-5
M. Wt: 326.4 g/mol
InChI Key: LPODMCYVZWDRJJ-UXOLTFTNSA-N
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Description

Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline and carbazole rings, followed by the introduction of amino and hydroxyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Functional group modifications: to introduce amino and hydroxyl groups.

    Purification steps: such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Scaling up laboratory procedures: to industrial scale.

    Using catalysts: to improve reaction efficiency.

    Implementing continuous flow reactors: for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.

    Study of reaction mechanisms: Provides insights into the behavior of similar compounds.

Biology

    Biological activity studies: Investigated for potential pharmacological properties, such as anticancer or antimicrobial activity.

Medicine

    Drug development: Potential lead compound for the development of new therapeutic agents.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar core structures but different functional groups.

    Carbazole derivatives: Compounds with similar ring systems but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.

Properties

CAS No.

103558-92-5

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(10R,11R,15R,19R)-10-amino-4,5-dihydroxy-15-methyl-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

InChI

InChI=1S/C19H22N2O3/c1-19-4-2-3-9-12(20)5-11-10-6-14(22)15(23)7-13(10)21(16(24)8-19)18(11)17(9)19/h6-7,9,12,17,22-23H,2-5,8,20H2,1H3/t9-,12+,17-,19+/m0/s1

InChI Key

LPODMCYVZWDRJJ-UXOLTFTNSA-N

Isomeric SMILES

C[C@]12CCC[C@@H]3[C@H]1C4=C(C[C@H]3N)C5=CC(=C(C=C5N4C(=O)C2)O)O

Canonical SMILES

CC12CCCC3C1C4=C(CC3N)C5=CC(=C(C=C5N4C(=O)C2)O)O

Origin of Product

United States

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